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Compound of Interest

Compound Name: 2-Bromo-4-fluorobenzoyl chloride

Cat. No.: B1333830 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the expected spectroscopic data for 2-Bromo-4-
fluorobenzoyl chloride (CAS No. 95383-36-1), alongside detailed experimental protocols for

acquiring such data. Due to the limited availability of public experimental spectra for this

specific compound, this guide presents predicted data based on established principles of

spectroscopic analysis for aromatic acyl chlorides.

Predicted Spectroscopic Data
While experimental spectra for 2-Bromo-4-fluorobenzoyl chloride are not readily available in

public databases, the following tables summarize the expected spectroscopic characteristics

based on the analysis of structurally similar compounds and known spectroscopic principles.

Table 1: Predicted ¹H NMR Data (in CDCl₃)
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Protons
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Predicted Coupling
Constants (J, Hz)

H-3 7.3 - 7.5
Doublet of Doublets

(dd)

J(H-3, H-5) ≈ 2-3 Hz,

J(H-3, F-4) ≈ 8-10 Hz

H-5 7.1 - 7.3
Triplet of Doublets (td)

or Multiplet (m)

J(H-5, H-6) ≈ 8-9 Hz,

J(H-5, F-4) ≈ 4-6 Hz,

J(H-5, H-3) ≈ 2-3 Hz

H-6 7.9 - 8.1
Doublet of Doublets

(dd)

J(H-6, H-5) ≈ 8-9 Hz,

J(H-6, F-4) ≈ 4-5 Hz

Table 2: Predicted ¹³C NMR Data (in CDCl₃)
Carbon Atom Predicted Chemical Shift (δ, ppm)

C=O 165 - 170

C-1 130 - 135 (doublet, J(C-1, F-4) ≈ 3-5 Hz)

C-2 120 - 125 (doublet, J(C-2, F-4) ≈ 15-20 Hz)

C-3 135 - 140 (doublet, J(C-3, F-4) ≈ 8-10 Hz)

C-4 160 - 165 (doublet, J(C-4, F-4) ≈ 250-260 Hz)

C-5 118 - 123 (doublet, J(C-5, F-4) ≈ 20-25 Hz)

C-6 130 - 135 (doublet, J(C-6, F-4) ≈ 5-7 Hz)

Table 3: Predicted Infrared (IR) Spectroscopy Data
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Functional Group
Predicted Absorption
Range (cm⁻¹)

Intensity

C=O (Aryl acyl chloride) 1770 - 1800 Strong

Aromatic C=C 1550 - 1600 Medium to Strong

C-F (Aryl) 1200 - 1250 Strong

C-Br (Aryl) 1000 - 1050 Medium

C-Cl (Acyl chloride) 650 - 800 Medium to Strong

Table 4: Predicted Mass Spectrometry (MS) Data
Ion Predicted m/z Notes

[M]⁺ 236, 238, 240

Molecular ion peak cluster,

reflecting the isotopic

distribution of Br and Cl.

[M-Cl]⁺ 201, 203

Loss of the chlorine atom to

form the acylium ion; expected

to be a prominent peak.

[M-COCl]⁺ 173, 175
Loss of the benzoyl chloride

group.

Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of aromatic acyl

chlorides like 2-Bromo-4-fluorobenzoyl chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 300 MHz or higher field NMR spectrometer.

Procedure:
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Sample Preparation:

Dissolve 5-10 mg of 2-Bromo-4-fluorobenzoyl chloride in approximately 0.6 mL of

deuterated chloroform (CDCl₃).

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

Acquire a ¹H NMR spectrum using a standard pulse program. Key parameters include a

spectral width of -2 to 12 ppm, a sufficient number of scans for a good signal-to-noise ratio

(typically 16-64 scans), and a relaxation delay of 1-2 seconds.

Acquire a proton-decoupled ¹³C NMR spectrum. Key parameters include a spectral width

of 0 to 200 ppm, a larger number of scans (e.g., 1024 or more), and a relaxation delay of

2-5 seconds.

Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase correct the spectra and reference the TMS peak to 0 ppm.

Integrate the peaks in the ¹H spectrum and determine the chemical shifts, multiplicities,

and coupling constants.

Determine the chemical shifts of the peaks in the ¹³C spectrum.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Procedure (Attenuated Total Reflectance - ATR):

Sample Preparation:
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Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and

allowing it to dry completely.

Place a small amount of liquid 2-Bromo-4-fluorobenzoyl chloride (or the solid gently

pressed) directly onto the ATR crystal.

Data Acquisition:

Collect a background spectrum of the empty, clean ATR crystal.

Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Processing:

The software will automatically ratio the sample spectrum against the background

spectrum to produce the final absorbance or transmittance spectrum.

Identify the characteristic absorption bands and assign them to the corresponding

functional groups.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS).

Procedure (GC-MS with Electron Ionization - EI):

Sample Preparation:

Prepare a dilute solution of 2-Bromo-4-fluorobenzoyl chloride (approximately 1 mg/mL)

in a volatile organic solvent such as dichloromethane or ethyl acetate.

Data Acquisition:

Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.
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The sample is vaporized and separated on the GC column. A typical temperature program

might start at 50°C and ramp up to 250°C.

As the compound elutes from the GC column, it enters the mass spectrometer's ion

source.

Acquire mass spectra using electron ionization (EI) at a standard energy of 70 eV.

Scan a mass range of m/z 40 to 400.

Data Analysis:

Identify the molecular ion peak ([M]⁺) and observe its isotopic pattern, which will be

characteristic for a compound containing one bromine and one chlorine atom.

Identify the major fragment ions and propose fragmentation pathways.

Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

newly synthesized compound such as 2-Bromo-4-fluorobenzoyl chloride.
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Spectroscopic Analysis Workflow for 2-Bromo-4-fluorobenzoyl chloride
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1333830?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1333830?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

